Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate
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Overview
Description
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a trifluoromethyl group, a sulfamoyl group, and methoxy groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfamoyl group. Common synthetic routes may involve the use of reagents such as trifluoromethylphenyl sulfonamide and dimethoxybenzene derivatives. Reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the sulfamoyl group.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and sulfamoyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4,5-dimethoxyphenyl]acetate: Lacks the trifluoromethyl and sulfamoyl groups, resulting in different chemical and biological properties.
Methyl 2-[4-(trifluoromethyl)phenyl]acetate: Contains the trifluoromethyl group but lacks the sulfamoyl group, affecting its reactivity and applications.
Methyl 2-[4,5-dimethoxy-2-sulfamoylphenyl]acetate: Similar structure but without the trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate is unique due to the presence of both the trifluoromethyl and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO6S/c1-26-14-8-11(9-17(23)28-3)16(10-15(14)27-2)29(24,25)22-13-6-4-12(5-7-13)18(19,20)21/h4-8,10,22H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMABNAMIYXLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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